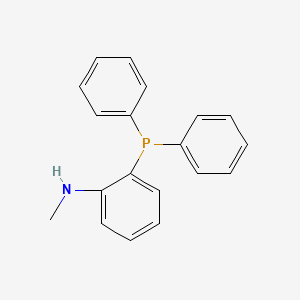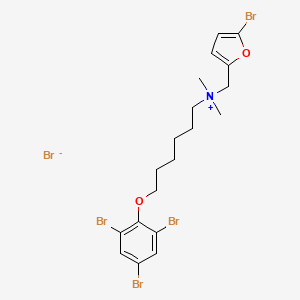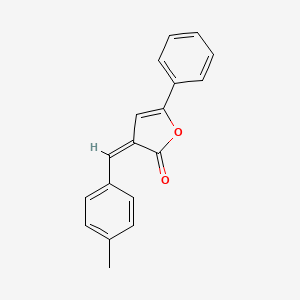
3-(4-Methylbenzylidene)-5-phenylfuran-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one is an organic compound known for its unique structure and potential applications in various fields. It is characterized by a furanone core substituted with a 4-methylbenzylidene and a phenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one typically involves the condensation of 4-methylbenzaldehyde with 5-phenylfuran-2(3H)-one. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming a saturated derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated furanones.
Applications De Recherche Scientifique
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone: Similar structure with an additional methyl group on the phenyl ring.
3-Benzylidene-5-phenylfuran-2(3H)-one: Lacks the methyl group on the benzylidene moiety.
3-(4-Methoxybenzylidene)-5-phenylfuran-2(3H)-one: Contains a methoxy group instead of a methyl group.
Uniqueness
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methyl group on the benzylidene moiety can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
| 51460-18-5 | |
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(3Z)-3-[(4-methylphenyl)methylidene]-5-phenylfuran-2-one |
InChI |
InChI=1S/C18H14O2/c1-13-7-9-14(10-8-13)11-16-12-17(20-18(16)19)15-5-3-2-4-6-15/h2-12H,1H3/b16-11- |
Clé InChI |
INPHSKFPFRVDJE-WJDWOHSUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





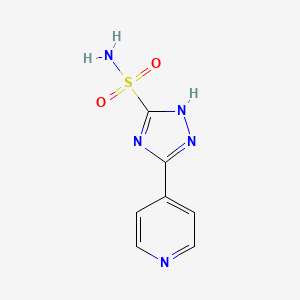

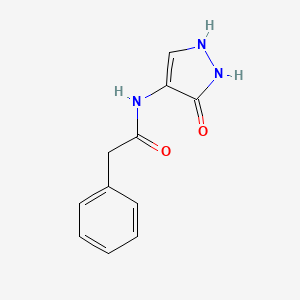
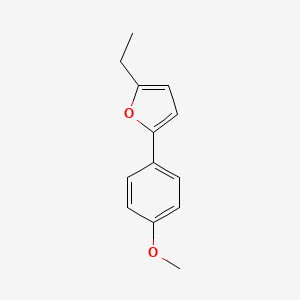
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/no-structure.png)

![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
